Cas no 1806802-06-1 (6-(Chloromethyl)-3-(difluoromethyl)pyridine-2-carboxaldehyde)

6-(Chloromethyl)-3-(difluoromethyl)pyridine-2-carboxaldehyde is a versatile heterocyclic compound featuring both chloromethyl and difluoromethyl functional groups on a pyridine scaffold. The presence of these reactive moieties makes it a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. The aldehyde group at the 2-position offers further functionalization potential through condensation or nucleophilic addition reactions. Its difluoromethyl group enhances metabolic stability in bioactive molecules, while the chloromethyl group allows for facile derivatization. This compound is well-suited for applications requiring precise structural modifications, such as medicinal chemistry or material science, where controlled reactivity and selectivity are critical.
6-(Chloromethyl)-3-(difluoromethyl)pyridine-2-carboxaldehyde structure
1806802-06-1 structure
Product name:6-(Chloromethyl)-3-(difluoromethyl)pyridine-2-carboxaldehyde
CAS No:1806802-06-1
MF:C8H6ClF2NO
MW:205.589148044586
CID:4847519

6-(Chloromethyl)-3-(difluoromethyl)pyridine-2-carboxaldehyde Chemical and Physical Properties

Names and Identifiers

    • 6-(Chloromethyl)-3-(difluoromethyl)pyridine-2-carboxaldehyde
    • Inchi: 1S/C8H6ClF2NO/c9-3-5-1-2-6(8(10)11)7(4-13)12-5/h1-2,4,8H,3H2
    • InChI Key: JJMNJGQLJGHZPB-UHFFFAOYSA-N
    • SMILES: ClCC1=CC=C(C(F)F)C(C=O)=N1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 180
  • XLogP3: 1.7
  • Topological Polar Surface Area: 30

6-(Chloromethyl)-3-(difluoromethyl)pyridine-2-carboxaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029076831-250mg
6-(Chloromethyl)-3-(difluoromethyl)pyridine-2-carboxaldehyde
1806802-06-1 97%
250mg
$494.40 2022-03-31
Alichem
A029076831-500mg
6-(Chloromethyl)-3-(difluoromethyl)pyridine-2-carboxaldehyde
1806802-06-1 97%
500mg
$815.00 2022-03-31
Alichem
A029076831-1g
6-(Chloromethyl)-3-(difluoromethyl)pyridine-2-carboxaldehyde
1806802-06-1 97%
1g
$1,579.40 2022-03-31

6-(Chloromethyl)-3-(difluoromethyl)pyridine-2-carboxaldehyde Related Literature

Additional information on 6-(Chloromethyl)-3-(difluoromethyl)pyridine-2-carboxaldehyde

Introduction to 6-(Chloromethyl)-3-(difluoromethyl)pyridine-2-carboxaldehyde (CAS No. 1806802-06-1) and Its Emerging Applications in Chemical Biology

6-(Chloromethyl)-3-(difluoromethyl)pyridine-2-carboxaldehyde, identified by the CAS number 1806802-06-1, is a versatile heterocyclic compound that has garnered significant attention in the field of chemical biology and drug discovery. This compound belongs to the pyridine family, a class of nitrogen-containing aromatic heterocycles that are widely recognized for their broad spectrum of biological activities. The structural features of 6-(Chloromethyl)-3-(difluoromethyl)pyridine-2-carboxaldehyde, particularly the presence of a chloromethyl group and a difluoromethyl substituent, endow it with unique reactivity and potential applications in medicinal chemistry.

The chloromethyl moiety in this compound serves as a reactive handle for further functionalization, enabling the synthesis of more complex molecular architectures. This property is particularly valuable in the development of probes and inhibitors for target proteins. In contrast, the difluoromethyl group is known to enhance metabolic stability and binding affinity, making it a desirable feature in drug candidates. These structural attributes have positioned 6-(Chloromethyl)-3-(difluoromethyl)pyridine-2-carboxaldehyde as a promising building block for the design of novel therapeutic agents.

Recent advancements in chemical biology have highlighted the importance of small molecules that can modulate protein-protein interactions. The aldehyde functionality in 6-(Chloromethyl)-3-(difluoromethyl)pyridine-2-carboxaldehyde allows for covalent labeling of target proteins, which can be exploited for biochemical assays and proteomics studies. For instance, researchers have utilized this compound to develop affinity probes that selectively label specific post-translational modifications, such as phosphorylation, thereby providing insights into signaling pathways.

In addition to its utility in protein research, 6-(Chloromethyl)-3-(difluoromethyl)pyridine-2-carboxaldehyde has been explored in the development of kinase inhibitors. Kinases are enzymes that play critical roles in cellular processes and are frequently implicated in diseases such as cancer. The combination of the chloromethyl and difluoromethyl groups provides multiple points of interaction with the active site of kinases, potentially leading to high-affinity binding. Preliminary studies have demonstrated that derivatives of this compound exhibit inhibitory activity against various kinases, suggesting their potential as lead compounds for drug development.

The influence of fluorine atoms on the electronic properties and bioavailability of small molecules has been well-documented. The presence of two fluorine atoms in the difluoromethyl group enhances lipophilicity and metabolic stability, which are crucial factors for drug-like properties. This has prompted researchers to investigate analogs of 6-(Chloromethyl)-3-(difluoromethyl)pyridine-2-carboxaldehyde with modified fluorination patterns to optimize their pharmacokinetic profiles. Such efforts have led to the identification of compounds with improved solubility and reduced toxicity, paving the way for their clinical translation.

Another emerging application of 6-(Chloromethyl)-3-(difluoromethyl)pyridine-2-carboxaldehyde is in the field of materials science. The unique electronic properties of pyridine derivatives make them suitable candidates for organic semiconductors and light-emitting diodes (OLEDs). Researchers have incorporated this compound into π-conjugated systems to enhance charge transport properties. The introduction of electron-withdrawing groups like the aldehyde and difluoromethyl moieties modulates the energy levels of these materials, making them more suitable for optoelectronic applications.

The synthesis of 6-(Chloromethyl)-3-(difluoromethyl)pyridine-2-carboxaldehyde involves multi-step organic transformations that highlight its synthetic utility. The process typically begins with the functionalization of a pyridine precursor, followed by introducing the chloromethyl and difluoromethyl groups through carefully controlled reactions. Advances in synthetic methodologies have enabled more efficient and scalable production methods, which are essential for industrial applications.

In conclusion, 6-(Chloromethyl)-3-(difluoromethyl)pyridine-2-carboxaldehyde (CAS No. 1806802-06-1) is a multifaceted compound with significant potential in chemical biology and drug discovery. Its unique structural features make it a valuable tool for probing biological pathways, developing kinase inhibitors, and designing advanced materials. As research in these areas continues to evolve, the applications of this compound are expected to expand further, solidifying its role as a cornerstone molecule in modern chemical biology.

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